4-(N-BOC-Amino)-1-(isobutyryl)piperidine
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Overview
Description
“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is a chemical compound used in organic synthesis . It is often used in the production of pharmaceuticals and other complex organic molecules .
Synthesis Analysis
The synthesis of “4-(N-BOC-Amino)-1-(isobutyryl)piperidine” involves several steps, including the protection of the amine group with a BOC group . The BOC group is a common protecting group in organic synthesis, known for its ease of installation and removal .Molecular Structure Analysis
The molecular formula of “4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is C10H20N2O2 . It contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals .Chemical Reactions Analysis
“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” can participate in various chemical reactions. For example, it can be used as a starting material in the synthesis of other complex organic molecules .Physical And Chemical Properties Analysis
“4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is a white to light yellow crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
- Summary of the Application : The compound “4-(N-BOC-Amino)-1-(isobutyryl)piperidine” is used in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development .
- Methods of Application or Experimental Procedures : The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent . This facilitates product separation and enhances efficiency and productivity relative to a batch process .
- Results or Outcomes : Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C . Boc-protected p-chloroaniline was deprotected with a throughput of 18 mmol p-chloroaniline per h per g cat, sustained over 9 h .
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(2-methylpropanoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)16-8-6-11(7-9-16)15-13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOCDJUIVAAAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677700 |
Source
|
Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-BOC-Amino)-1-(isobutyryl)piperidine | |
CAS RN |
1286265-44-8 |
Source
|
Record name | Carbamic acid, N-[1-(2-methyl-1-oxopropyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(2-methylpropanoyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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